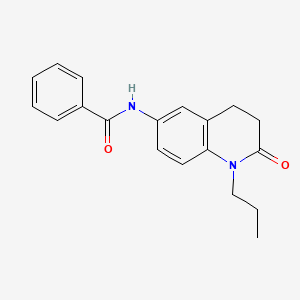
N-(2-oxo-1-propyl-1,2,3,4-tétrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Applications De Recherche Scientifique
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as AM1, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The binding of AM1 to the ABA receptors triggers a cascade of biochemical reactions that ultimately lead to the plant’s response to abiotic stresses . The inhibition of PP2C activates downstream ABA signaling, which in turn activates a gene network that is highly similar to that induced by ABA .
Result of Action
The activation of the ABA signaling pathway by AM1 has several effects at the molecular and cellular level. Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .
Action Environment
The action of AM1 is influenced by environmental factors such as drought, cold, and soil salinity . These abiotic stresses trigger the ABA signaling pathway, and the presence of AM1 enhances the plant’s ability to resist these stresses .
Analyse Biochimique
Biochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . This interaction is key to its role in biochemical reactions .
Cellular Effects
The effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide on cells are primarily related to its impact on ABA signaling. By mimicking ABA, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects at the molecular level through binding interactions with ABA receptors and PP2C . This leads to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is involved in the ABA signaling pathway . It interacts with ABA receptors and PP2C, influencing the metabolic flux of this pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of methyl arenes with active methylene compounds under specific conditions. One green approach involves using lactic acid as a catalyst at 80°C . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation may yield quinolinone derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific structure, which allows it to interact with ABA receptors and modulate ABA signaling pathways. This property makes it particularly valuable in agricultural research for developing drought-resistant crops.
Propriétés
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-3-5-7-14/h3-7,9-10,13H,2,8,11-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSGTZLSJBXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
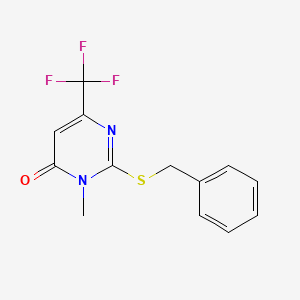

![2-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2384612.png)

![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
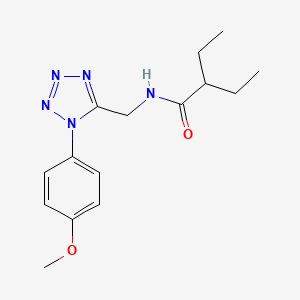
![4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole](/img/structure/B2384619.png)

amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2384621.png)
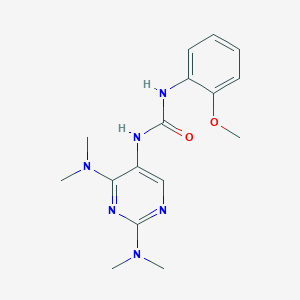
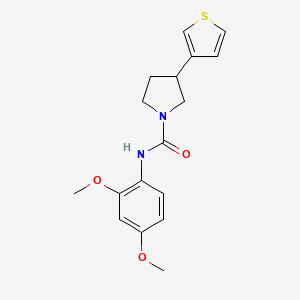
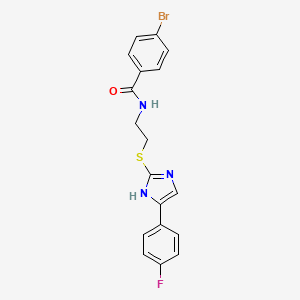
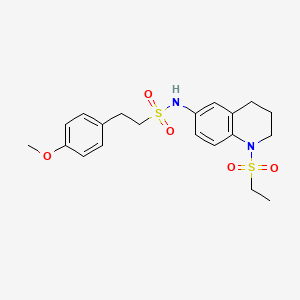
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
